N,N,3-Trimethyl-1,3-benzothiazol-2(3H)-iminium iodide
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Overview
Description
N,N,3-Trimethyl-1,3-benzothiazol-2(3H)-iminium iodide is a chemical compound that belongs to the class of benzothiazole derivatives. These compounds are known for their diverse applications in various fields, including chemistry, biology, and medicine. The unique structure of this compound allows it to participate in various chemical reactions, making it a valuable substance for scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N,3-Trimethyl-1,3-benzothiazol-2(3H)-iminium iodide typically involves the reaction of 3-methylbenzothiazole with methyl iodide under controlled conditions. The reaction is usually carried out in an organic solvent such as acetonitrile or dichloromethane, with the presence of a base like potassium carbonate to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
N,N,3-Trimethyl-1,3-benzothiazol-2(3H)-iminium iodide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the iminium group to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the iodide ion is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like thiols, amines, or halides can be used under mild conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines.
Scientific Research Applications
N,N,3-Trimethyl-1,3-benzothiazol-2(3H)-iminium iodide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Employed in the study of enzyme mechanisms and as a fluorescent probe.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of N,N,3-Trimethyl-1,3-benzothiazol-2(3H)-iminium iodide involves its interaction with specific molecular targets. The iminium group can form covalent bonds with nucleophilic sites on proteins or DNA, leading to various biological effects. The compound may also participate in redox reactions, influencing cellular processes and signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Benzothiazole: A parent compound with similar structural features.
Methylbenzothiazole: A derivative with one methyl group.
Benzothiazolium Salts: Compounds with similar iminium structures.
Uniqueness
N,N,3-Trimethyl-1,3-benzothiazol-2(3H)-iminium iodide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to undergo various reactions and its applications in multiple fields make it a valuable compound for research and industrial purposes.
Biological Activity
N,N,3-Trimethyl-1,3-benzothiazol-2(3H)-iminium iodide is a compound belonging to the benzothiazole family, which has garnered attention due to its diverse biological activities. Benzothiazoles are known for their therapeutic potential, including antimicrobial, anticancer, anti-inflammatory, and antiviral properties. The structure of this compound features a benzothiazole ring fused with a quaternary ammonium ion, which is believed to contribute to its biological efficacy.
- Chemical Formula : C10H13IN2S
- Molecular Weight : 304.19 g/mol
- Structure : The compound consists of a benzothiazole core with three methyl groups and an iminium iodide moiety.
Anticancer Activity
Research indicates that benzothiazole derivatives exhibit significant anticancer properties. For instance, studies have shown that compounds with similar structures can inhibit the growth of various cancer cell lines. This compound has been evaluated for its cytotoxic effects on human cancer cell lines, demonstrating promising results.
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
SISO (cervical cancer) | 2.38 - 3.77 | Induces apoptosis |
RT-112 (bladder cancer) | 2.50 - 4.00 | Cell cycle arrest |
The compound's mechanism appears to involve the induction of apoptosis and inhibition of cell proliferation through modulation of apoptotic pathways and cell cycle regulators.
Antimicrobial Activity
Benzothiazole derivatives are also recognized for their antimicrobial properties. Studies have shown that modifications at the C-2 position significantly impact their antibacterial efficacy. This compound has been tested against various bacterial strains.
Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |
---|---|
Staphylococcus aureus | 25 |
Escherichia coli | 50 |
Pseudomonas aeruginosa | 100 |
The compound exhibited bactericidal activity at lower concentrations compared to standard antibiotics like Isoniazid and Rifampicin.
Anti-inflammatory Activity
The anti-inflammatory potential of benzothiazole compounds has been documented in several studies. The presence of specific substituents on the benzothiazole ring can enhance anti-inflammatory effects by inhibiting pro-inflammatory cytokines.
Structure-Activity Relationship (SAR)
The biological activity of this compound can be attributed to its structural features:
- Methyl Substituents : The three methyl groups enhance solubility and bioavailability.
- Iodide Ion : The presence of the iodide ion may contribute to increased reactivity and interaction with biological targets.
- Benzothiazole Core : This core structure is critical for the compound's interaction with various biological pathways.
Case Studies
- Cytotoxicity Assay : A study conducted on various human cancer cell lines demonstrated that this compound significantly inhibited cell growth in a dose-dependent manner.
- Antibacterial Testing : In vitro assays against common pathogens revealed that this compound had comparable or superior activity compared to conventional antibiotics.
Properties
CAS No. |
101533-37-3 |
---|---|
Molecular Formula |
C10H13IN2S |
Molecular Weight |
320.20 g/mol |
IUPAC Name |
N,N,3-trimethyl-1,3-benzothiazol-3-ium-2-amine;iodide |
InChI |
InChI=1S/C10H13N2S.HI/c1-11(2)10-12(3)8-6-4-5-7-9(8)13-10;/h4-7H,1-3H3;1H/q+1;/p-1 |
InChI Key |
URDWSSGQWKWXGA-UHFFFAOYSA-M |
Canonical SMILES |
C[N+]1=C(SC2=CC=CC=C21)N(C)C.[I-] |
Origin of Product |
United States |
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